Chloroformamidine hydrochloride
Overview
Description
Chloroformamidine hydrochloride (CFA) is a molecular linker that has been used in the development of efficient and stable perovskite solar cells . It is introduced to modify the properties of electron transport layers (ETLs) and modulate the interaction between the ETL and perovskite (PVK) layer via coordination/electrostatic coupling . The molecular formula of Chloroformamidine hydrochloride is CHClN .
Synthesis Analysis
Chloroformamidine hydrochloride has been used in the synthesis of guanidines from electron-deficient aromatic amines . It provides a clean and efficient approach to guanidine synthesis .Molecular Structure Analysis
The molecular formula of Chloroformamidine hydrochloride is CHClN. It has an average mass of 114.962 Da and a monoisotopic mass of 113.975151 Da .Chemical Reactions Analysis
Chloroformamidine hydrochloride has been used as a molecular linker in the development of perovskite solar cells. It modifies the properties of electron transport layers (ETLs) and modulates the interaction between the ETL and perovskite (PVK) layer via coordination/electrostatic coupling .Physical And Chemical Properties Analysis
The molecular formula of Chloroformamidine hydrochloride is CHClN. It has an average mass of 114.962 Da and a monoisotopic mass of 113.975151 Da .Scientific Research Applications
1. Application in Perovskite Solar Cells
- Summary of Application: Chloroformamidine hydrochloride (CFA) is used as an interfacial molecular linker to modify the properties of electron transport layers (ETLs) and modulate the interaction between the ETL and perovskite (PVK) layer via coordination/electrostatic coupling .
- Methods of Application: The CFA molecular linker is introduced to passivate the oxygen vacancies/interfacial defects of SnO2 and construct an improved energetic alignment between the ETL and PVK layer .
- Results or Outcomes: The application of CFA resulted in a power conversion efficiency (PCE) of 23.47% with an open-circuit voltage (VOC) of 1.17 V for the target device. Moreover, unencapsulated PSCs based on CFA-modified SnO2 (CFA@SnO2) ETLs show enhanced thermal and moisture stability compared with PSCs without CFA modification .
2. Application in Guanidine Synthesis
- Summary of Application: Chloroformamidine hydrochloride is used as a reagent for the synthesis of guanidines from electron-deficient aromatic amines .
- Methods of Application: A set of favorable conditions were developed from a series of screens, and the scope of the reaction was probed .
- Results or Outcomes: The successful application of this chemistry to a variety of pyridines, anilines, and heterocyclic compounds highlights its use as an improved, alternative guanylation method for this often challenging set of aromatic amines .
3. Application in Construction of 2-Aminopyrimidines
- Summary of Application: Chloroformamidine hydrochloride is used as a reagent for the construction of 2-aminopyrimidines .
- Methods of Application: The reaction mixture containing chloroformamidine hydrochloride is heated at 130 °C for 30 min. After the mixture is cooled to room temperature, water is added and ammonium hydroxide is used .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Future Directions
Chloroformamidine hydrochloride has shown promise in the development of efficient and stable perovskite solar cells . Its use as a molecular linker to modify the properties of electron transport layers and modulate the interaction between the ETL and perovskite layer could pave the way for further advancements in this field .
properties
IUPAC Name |
carbamimidoyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClN2.ClH/c2-1(3)4;/h(H3,3,4);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQFHOLPJJETAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183834 | |
Record name | Chloroformamidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroformamidine hydrochloride | |
CAS RN |
29671-92-9 | |
Record name | Chloroformamidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29671-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroformamidinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29671-92-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloroformamidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroformamidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROFORMAMIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H567T85SZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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